AS1517499

描述

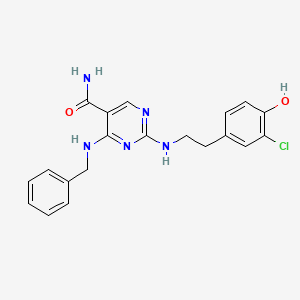

Structure

3D Structure

属性

IUPAC Name |

4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRMEKAUZBKTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238798 | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919486-40-1 | |

| Record name | AS-1517499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-1517499 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AS1517499: An In-depth Technical Guide on its Mechanism of Action as a STAT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1517499 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and its functional consequences in various in vitro and in vivo models. The information presented herein is intended to support researchers and drug development professionals in understanding and exploring the therapeutic potential of targeting the STAT6 signaling cascade with this compound.

Core Mechanism of Action: Inhibition of STAT6 Phosphorylation

This compound exerts its biological effects primarily through the direct inhibition of STAT6 activation.[2][4] The activation of STAT6 is a critical event in the signaling pathways initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[4] Upon binding of these cytokines to their respective receptors, Janus kinases (JAKs) associated with the receptor cytoplasmic tails are activated and phosphorylate specific tyrosine residues.[4] This phosphorylation event creates docking sites for the SH2 domain of STAT6.[5] Once recruited to the receptor complex, STAT6 is itself phosphorylated on a critical tyrosine residue (Tyr641).[5]

This phosphorylation is the key activation step for STAT6, inducing its dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate gene expression.[4][5] this compound specifically inhibits this tyrosine phosphorylation of STAT6, thereby preventing all subsequent downstream events.[6][7] The parent compound of this compound, TMC-264, has been shown to not only inhibit STAT6 phosphorylation but also to block the formation of the complex between phosphorylated STAT6 and its DNA recognition sequence.[1][8]

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity and selectivity for the STAT6 pathway.

| Parameter | Value | Assay System | Reference |

| STAT6 Inhibition (IC50) | 21 nM | Cell-free assay | [1][2][3] |

| IL-4-induced Th2 Differentiation of mouse spleen T cells (IC50) | 2.3 nM | In vitro cell-based assay | [1][2] |

Key Signaling Pathways and Downstream Effects

The inhibition of STAT6 phosphorylation by this compound has significant consequences on multiple downstream signaling pathways and cellular functions, particularly in the context of allergic inflammation and tissue remodeling.

Inhibition of the IL-13/STAT6/RhoA Axis in Airway Smooth Muscle

In human bronchial smooth muscle (BSM) cells, IL-13 is a key mediator of airway hyperresponsiveness.[8] IL-13 signaling leads to the phosphorylation of STAT6, which in turn upregulates the expression of RhoA, a small GTPase crucial for calcium sensitization and smooth muscle contraction.[1][8] this compound effectively blocks the IL-13-induced phosphorylation of STAT6, leading to a subsequent reduction in RhoA upregulation.[1][7] This mechanism is believed to contribute to the amelioration of antigen-induced bronchial hypercontractility observed in animal models of asthma.[8]

Figure 1. This compound inhibits the IL-13/STAT6/RhoA signaling pathway.

Modulation of Macrophage Polarization and PPARγ Activity

STAT6 plays a crucial role in promoting the alternative activation of macrophages (M2 polarization), which is generally associated with anti-inflammatory and tissue repair functions. However, in certain pathological contexts like fibrosis, this can be detrimental. This compound has been shown to modulate macrophage function. In models of acute inflammation, inhibition of STAT6 by this compound delayed the resolution of inflammation, suggesting a role for STAT6 in promoting pro-resolving macrophage phenotypes.[9][10]

Furthermore, STAT6 signaling is linked to the expression and activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[6] this compound can suppress PPARγ expression by inhibiting STAT6.[6] This interplay is particularly relevant in lung fibrosis models, where this compound was found to reduce the preventive effects of apoptotic cell instillation by suppressing PPARγ.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on methodologies recurrently described in the literature.

In Vitro STAT6 Phosphorylation Assay in Human Bronchial Smooth Muscle (hBSM) Cells

This protocol describes a typical experiment to assess the inhibitory effect of this compound on IL-13-induced STAT6 phosphorylation.

Figure 2. Workflow for an in vitro STAT6 phosphorylation inhibition assay.

Detailed Methodologies:

-

Cell Culture: Normal human BSM cells are maintained in SmBM medium supplemented with 5% fetal bovine serum and growth factors at 37°C in a humidified 5% CO2 atmosphere.[3]

-

Treatment: Cells are seeded in appropriate plates and grown to 80-90% confluency, then serum-starved for 24 hours.[3] Pre-incubation with this compound or vehicle (e.g., 0.3% DMSO) is performed for 30 minutes prior to stimulation with recombinant human IL-13.[3]

-

Western Blotting:

-

Cell lysates are prepared using SDS sample buffer.[3]

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is then stripped and re-probed with an antibody for total STAT6 as a loading control.

-

In Vivo Murine Model of Allergic Asthma

This protocol outlines a general approach to evaluate the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic asthma.

-

Sensitization and Challenge: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in alum. Subsequently, the mice are challenged with aerosolized OVA to induce an allergic airway response.

-

Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally 1 hour before each OVA challenge.[1]

-

Analysis:

-

Airway Hyperresponsiveness: Assessed by measuring changes in airway resistance in response to increasing doses of methacholine.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-13) by ELISA.

-

Lung Histology: Lungs are harvested for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.

-

Western Blot Analysis: Lung tissue homogenates are analyzed for p-STAT6, total STAT6, and RhoA expression.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of STAT6 phosphorylation. Its mechanism of action, centered on the disruption of IL-4 and IL-13 signaling, has been demonstrated in a variety of preclinical models. The ability of this compound to modulate key downstream events, such as RhoA expression in bronchial smooth muscle and macrophage polarization, underscores its therapeutic potential for a range of diseases driven by Th2-type inflammation and STAT6 activation, including asthma and fibrotic conditions. This guide provides a foundational understanding of this compound's mechanism of action to aid in the design of future research and development efforts.

References

- 1. TMC-264, a novel inhibitor of STAT6 activation produced by Phoma sp. TC 1674 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) TMC-264, a Novel Inhibitor of STAT6 Activation [research.amanote.com]

- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

The Cellular Target of AS1517499: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1517499 is a small molecule inhibitor that has garnered significant interest in the scientific community for its potential therapeutic applications in diseases driven by Type 2 helper T (Th2) cell-mediated inflammation, such as asthma and atopic dermatitis.[1][2][3] This technical guide provides an in-depth overview of the primary cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Cellular Target: STAT6

The principal cellular target of this compound is the Signal Transducer and Activator of Transcription 6 (STAT6) .[1][2][4][5] this compound is a potent and selective inhibitor of STAT6, a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] These cytokines are central to the development of Th2-mediated immune responses.

The inhibitory action of this compound on STAT6 has been demonstrated to prevent the phosphorylation of STAT6, a critical step in its activation.[4][6][7] By inhibiting STAT6 phosphorylation, this compound effectively blocks the downstream signaling events, including the differentiation of naive T cells into Th2 cells.[1][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro and cellular potency of the compound.

| Assay Type | Parameter | Value | Reference |

| Cell-free STAT6 Inhibition | IC50 | 21 nM | [1][4] |

| IL-4-induced Th2 Differentiation (mouse spleen T cells) | IC50 | 2.3 nM | [1][4] |

| Cell Type | Parameter | Value | Reference |

| Keloid Fibroblasts (KFs) | IC50 (proliferation) | 1055-1958 nM | [4] |

| Normal Skin Tissue Fibroblasts (NFs) | IC50 (proliferation) | 3688-4130 nM | [4] |

Signaling Pathway

The IL-4/IL-13 signaling pathway leading to STAT6 activation is a critical axis in Th2-mediated immunity. Upon binding of IL-4 or IL-13 to their respective receptors, the associated Janus kinases (JAKs) are activated and phosphorylate the receptor chains. This creates docking sites for STAT6, which is then recruited and subsequently phosphorylated by the JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes responsible for Th2 differentiation and other allergic responses. This compound intervenes in this pathway by inhibiting the phosphorylation of STAT6.

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound, based on published literature.

Cell Culture of Human Bronchial Smooth Muscle Cells (hBSMCs)

This protocol is based on the methodology described by Chiba et al. (2009).[2]

-

Cell Maintenance:

-

Culture normal human bronchial smooth muscle cells (hBSMCs) in smooth muscle basal medium (SmBM) supplemented with 5% fetal bovine serum, 0.5 ng/mL human epidermal growth factor (hEGF), 5 µg/mL insulin, 2 ng/mL human fibroblast growth factor-basic (hFGF-b), 50 µg/mL gentamicin, and 50 ng/mL amphotericin B.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells when they reach 90-95% confluence.

-

-

Experimental Setup:

-

Seed hBSMCs (passages 7-9) in 6-well plates at a density of 3,500 cells/cm².

-

Once cells reach 80-85% confluence, culture them in serum-free medium for 24 hours.

-

Pre-treat cells with this compound (e.g., 100 nM) or vehicle (0.3% DMSO) for 30 minutes before stimulation.

-

Stimulate cells with recombinant human IL-13 (e.g., 100 ng/mL).

-

Western Blotting for Phosphorylated STAT6 (p-STAT6)

This protocol is a composite based on standard Western blotting procedures and details from Chiba et al. (2009).[2]

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells directly in 1x SDS sample buffer (e.g., 250 µL/well for a 6-well plate).

-

Boil the lysates for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody for total STAT6.

-

In Vitro Th2 Cell Differentiation Assay

This is a representative protocol for the differentiation of naive T cells into Th2 cells, the process inhibited by this compound.

-

Isolation of Naive CD4+ T cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit.

-

-

T cell Activation and Differentiation:

-

Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.

-

Seed naive CD4+ T cells (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium.

-

To induce Th2 differentiation, add IL-4 (e.g., 10 ng/mL), IL-2 (e.g., 5 ng/mL), and an anti-IFN-γ antibody (e.g., 1 µg/mL).

-

Add this compound at various concentrations to determine its IC50.

-

Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

-

Analysis of Th2 Differentiation:

-

After the culture period, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Perform intracellular cytokine staining for IL-4 using a fluorescently labeled anti-IL-4 antibody.

-

Analyze the percentage of IL-4-producing cells by flow cytometry.

-

Caption: Experimental workflows for in vitro and cellular characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of STAT6, a critical node in the IL-4 and IL-13 signaling pathways that drive Th2-mediated inflammation. Its mechanism of action involves the inhibition of STAT6 phosphorylation, leading to the suppression of downstream events such as Th2 cell differentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on STAT6-targeted therapies.

References

- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to AS1517499: A Potent Inhibitor of the STAT6 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1517499 is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The STAT6 signaling pathway, a critical mediator of allergic and inflammatory responses, is a key therapeutic target for a range of diseases, including asthma, atopic dermatitis, and certain cancers. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate STAT6-mediated biology and as a benchmark for the development of novel STAT6 inhibitors.

Introduction to the STAT6 Signaling Pathway

The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] Upon binding to their respective receptors on the cell surface, a cascade of intracellular events is initiated, leading to the activation of Janus kinases (JAKs). These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. This phosphorylation event creates docking sites for the SH2 domain of latent STAT6 monomers present in the cytoplasm.[1][3] Once recruited to the receptor complex, STAT6 is itself phosphorylated on a critical tyrosine residue (Tyr641).[1] This phosphorylation induces the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences known as Gamma-activated sites (GAS) in the promoter regions of target genes, thereby modulating their transcription.[2] Key downstream targets of STAT6 include genes involved in T-helper 2 (Th2) cell differentiation, M2 macrophage polarization, and immunoglobulin class switching to IgE.[1]

This compound: Mechanism of Action and Quantitative Data

This compound is a derivative of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide and functions as a potent inhibitor of STAT6 phosphorylation.[4] By preventing the tyrosine phosphorylation of STAT6, this compound effectively blocks its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | System | Parameter | Value (nM) | Reference |

| Cell-free Assay | Purified STAT6 | IC50 | 21 | [5][6][7] |

| Cell-based Assay | IL-4-induced Th2 differentiation of mouse spleen T cells | IC50 | 2.3 | [7] |

| Cell-based Assay | IL-4-induced STAT6 Luciferase Reporter in HEK293 cells | IC50 | ~30 | [8] |

Selectivity

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on the STAT6 signaling pathway.

STAT6 Reporter Gene Assay

This assay measures the ability of a compound to inhibit IL-4 or IL-13-induced STAT6-dependent gene transcription.

Materials:

-

HEK293 cell line stably expressing a STAT6-responsive luciferase reporter construct.[8]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Recombinant human IL-4 or IL-13.

-

This compound.

-

DMSO (vehicle control).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the STAT6 reporter cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium and incubate overnight.[8]

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the cells and add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.[8]

-

Prepare a solution of IL-4 or IL-13 in culture medium at a concentration that induces a submaximal response (e.g., EC80).

-

Add 50 µL of the IL-4 or IL-13 solution to the wells containing this compound or vehicle. For unstimulated control wells, add 50 µL of medium.

-

Incubate the plate for 6 to 24 hours at 37°C.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well and incubate for 10 minutes with gentle shaking.[8]

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Western Blot for Phosphorylated STAT6

This assay directly measures the inhibition of IL-4 or IL-13-induced STAT6 phosphorylation by this compound.

Materials:

-

A cell line responsive to IL-4 or IL-13 (e.g., human bronchial smooth muscle cells, macrophages).[5][9]

-

Appropriate cell culture medium.

-

Recombinant human IL-4 or IL-13.

-

This compound.

-

DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Plate the cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours, if necessary, to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells with IL-4 (e.g., 10 ng/mL) or IL-13 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[5]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT6 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-STAT6 signal to the total-STAT6 signal.

In Vivo Studies

This compound has been evaluated in various animal models, demonstrating its in vivo efficacy.

General In Vivo Experimental Workflow

In a murine model of zymosan-induced peritonitis, intraperitoneal administration of this compound (10 mg/kg) was shown to suppress STAT6 phosphorylation in peritoneal macrophages.[1][9] Similarly, in a mouse model of allergic asthma, intraperitoneal injection of this compound (10 mg/kg) ameliorated antigen-induced bronchial hyperresponsiveness.[7][10] this compound is typically dissolved in a vehicle such as 20% DMSO in saline for in vivo administration.[1][11]

Downstream Effects of STAT6 Inhibition by this compound

The inhibition of STAT6 phosphorylation by this compound leads to the modulation of various downstream genes and cellular processes.

-

PPARγ Expression: this compound has been shown to inhibit the expression and activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of macrophage function and inflammation resolution.[1][12]

-

GATA3 and Th2 Differentiation: this compound can reduce the expression of GATA3, a master regulator of Th2 cell differentiation, thereby mitigating Th2-driven inflammatory responses.[4]

-

Efferocytosis: By inhibiting the STAT6/PPARγ axis, this compound can impair the ability of macrophages to clear apoptotic cells (efferocytosis).[1]

-

Cytokine Production: Treatment with this compound can lead to a decrease in the production of Th2 cytokines such as IL-4 and IL-13, while in some inflammatory contexts, it can enhance the secretion of pro-inflammatory cytokines.[9]

Conclusion

This compound is a valuable pharmacological tool for the investigation of STAT6-mediated signaling pathways. Its potency and selectivity make it suitable for a wide range of in vitro and in vivo applications. This technical guide provides a comprehensive resource for researchers and drug developers working in the fields of immunology, inflammation, and oncology, facilitating the use of this compound to further our understanding of STAT6 biology and to aid in the discovery of novel therapeutics targeting this important pathway.

References

- 1. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atsjournals.org [atsjournals.org]

- 12. karger.com [karger.com]

The Biological Activity of STAT6 Inhibitor AS1517499: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1517499 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that are central to the development of T helper 2 (Th2) cell-mediated immune responses. These responses are implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis. By targeting STAT6, this compound offers a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the activation of STAT6. The primary mechanism of inhibition is the prevention of STAT6 phosphorylation at the tyrosine 641 residue (Tyr641).[1] This phosphorylation event, mediated by Janus kinases (JAKs) associated with the IL-4 and IL-13 receptors, is a critical step for the dimerization, nuclear translocation, and subsequent DNA binding of STAT6. By blocking this phosphorylation, this compound effectively abrogates the downstream signaling cascade initiated by IL-4 and IL-13.[1][2] This leads to the suppression of Th2 cell differentiation and the inhibition of downstream effector molecules, such as the upregulation of RhoA in bronchial smooth muscle cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type/System | Parameter | Value | Reference(s) |

| STAT6 Inhibition | Cell-free assay | IC50 | 21 nM | [3][5] |

| IL-4-induced Th2 Differentiation | Mouse spleen T cells | IC50 | 2.3 nM | [3][5] |

| IL-13-induced STAT6 Phosphorylation | Human bronchial smooth muscle cells | Inhibition Concentration | 100 nM (almost complete inhibition) | [3][6] |

| IL-13-induced RhoA Upregulation | Human bronchial smooth muscle cells | Inhibition Concentration | 100 nM | [6] |

Table 2: In Vivo Activity of this compound

| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |

| Ovalbumin-induced Allergic Asthma | BALB/c mice | 10 mg/kg, intraperitoneal injection, 1 hour before each ovalbumin challenge | Almost completely inhibited antigen-induced RhoA upregulation and bronchial smooth muscle hyperresponsiveness. Partially inhibited IL-13 production. | [3][6] |

| DNCB-induced Atopic Dermatitis with OVA challenge | BALB/c mice | 10 mg/kg, intraperitoneal injection, on days 21, 23, 25, and 27 | Reduced Th2-related cytokine levels, alleviated airway eosinophil and lymphocyte infiltration, and regulated GATA3/Foxp3 levels. | [7] |

| Zymosan-induced Peritonitis | Mice | 10 mg/kg, intraperitoneal injection, 1 hour before zymosan injection and once every two days thereafter | Suppressed STAT6 phosphorylation in peritoneal macrophages. Delayed resolution of acute inflammation, with enhanced pro-inflammatory and reduced anti-inflammatory cytokines. | [8][9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the STAT6 signaling pathway and a general experimental workflow for evaluating the efficacy of this compound in a mouse model of allergic asthma.

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and downstream effects.

Caption: Workflow for evaluating this compound in an OVA-induced mouse model of asthma.

Experimental Protocols

In Vitro Assays

1. STAT6 Reporter Gene Assay

This assay is used to determine the inhibitory activity of this compound on STAT6-mediated gene transcription.[2][3]

-

Cell Line: A stable cell line transfected with an IL-4-responsive luciferase reporter plasmid.

-

Methodology:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a known concentration of IL-4 to activate the STAT6 pathway.

-

After an incubation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a luminometer.

-

The IC50 value is calculated from the dose-response curve of this compound's inhibition of luciferase activity.

-

2. Inhibition of STAT6 Phosphorylation in Human Bronchial Smooth Muscle Cells (hBSMCs)

This protocol assesses the direct inhibitory effect of this compound on the phosphorylation of STAT6.[3][6]

-

Cell Culture:

-

Culture primary hBSMCs in smooth muscle growth medium.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

-

Treatment:

-

Pre-treat the cells with this compound (e.g., 100 nM) or vehicle for 30 minutes.

-

Stimulate the cells with IL-13 (e.g., 100 ng/mL) for 1 hour.

-

-

Western Blotting:

-

Lyse the cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody against phosphorylated STAT6 (Tyr641).

-

Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

Re-probe the membrane with an antibody against total STAT6 as a loading control.

-

In Vivo Models

1. Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is used to evaluate the efficacy of this compound in a preclinical model of allergic asthma.[3][6]

-

Animals: BALB/c mice.

-

Sensitization:

-

On days 0 and 5, sensitize mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide.

-

-

Challenge:

-

On days 12, 16, and 20, challenge the mice with aerosolized OVA for 30 minutes.

-

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 1 hour before each OVA challenge.

-

-

Outcome Measures (24 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine using a plethysmograph.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to assess inflammatory cell infiltration. Measure cytokine levels (e.g., IL-13) by ELISA.

-

Lung Histology: Perfuse and fix the lungs, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammation and with periodic acid-Schiff (PAS) to assess mucus production.

-

Western Blotting of Lung Tissue: Analyze lung tissue homogenates for STAT6 phosphorylation and RhoA expression.

-

2. Zymosan-Induced Peritonitis in Mice

This model is used to study the role of this compound in acute inflammation.[8][9]

-

Animals: Mice.

-

Induction of Peritonitis:

-

Induce peritonitis by a single intraperitoneal injection of zymosan (e.g., 1 mg per mouse).

-

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 1 hour before the zymosan injection, with subsequent doses every two days if the experiment is prolonged.

-

-

Outcome Measures (at various time points, e.g., 6, 24, 72 hours):

-

Peritoneal Lavage: Collect peritoneal exudate cells by lavage.

-

Cellular Analysis: Perform total and differential cell counts of the peritoneal lavage fluid to quantify neutrophil and macrophage infiltration.

-

Cytokine Analysis: Measure levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the peritoneal lavage fluid and serum by ELISA.

-

Western Blotting of Peritoneal Macrophages: Isolate peritoneal macrophages and analyze for STAT6 phosphorylation.

-

Conclusion

This compound is a potent and selective inhibitor of STAT6 that demonstrates significant efficacy in preclinical models of allergic and inflammatory diseases. Its mechanism of action, centered on the inhibition of STAT6 phosphorylation, leads to the suppression of Th2-mediated immune responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other STAT6 inhibitors. Further research is warranted to fully elucidate its therapeutic potential in human diseases.

References

- 1. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsjournals.org [atsjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AS 1517499 | STATs | Tocris Bioscience [tocris.com]

- 6. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

AS1517499: A Selective Th2 Differentiation Inhibitor Targeting STAT6

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AS1517499 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] By targeting the STAT6 signaling pathway, this compound effectively inhibits the differentiation of T helper 2 (Th2) cells, which are key mediators of allergic inflammation and asthma.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its selective inhibitory effect on Th2 differentiation by targeting the phosphorylation of STAT6. The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are central to the Th2 immune response.[4] Upon binding to their receptors, they activate Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 (pSTAT6) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote Th2 cell differentiation and function.[6] this compound is believed to interfere with the tyrosine phosphorylation of STAT6, thus preventing its activation and subsequent downstream effects.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| STAT6 Inhibition (IC₅₀) | 21 nM | STAT6 reporter assay in cells with an IL-4–responsive luciferase reporter plasmid. | [1] |

| IL-4-induced Th2 Differentiation (IC₅₀) | 2.3 nM | Inhibition of Th2 cell differentiation from mouse spleen T cells. | [3] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Cell Type | Treatment | Effect | Reference |

| Human Bronchial Smooth Muscle Cells (hBSMCs) | 100 nM this compound | Inhibition of IL-13-induced STAT6 phosphorylation and RhoA up-regulation. | [1][7] |

| Mouse Spleen T cells | 2.3 nM this compound (IC₅₀) | Selective inhibition of IL-4-induced Th2 differentiation without affecting IL-12-induced Th1 differentiation. | [3] |

| Table 2: Cellular Effects of this compound |

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Ovalbumin-sensitized BALB/c mice (allergic asthma model) | 10 mg/kg this compound (intraperitoneal) 1 hour before each ovalbumin exposure. | Complete inhibition of antigen-induced RhoA up-regulation and bronchial smooth muscle hyperresponsiveness. Partial reduction of IL-13 production. | [1][7] |

| 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse model | Not specified | Reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration. | [4][8] |

| Table 3: In Vivo Efficacy of this compound |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Th2 Cell Differentiation from Mouse Splenic T Cells

This protocol describes the induction of Th2 differentiation from naive CD4+ T cells and its inhibition by this compound.

Materials:

-

Naive CD4+ T cells isolated from mouse spleens

-

RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin

-

Recombinant mouse IL-4

-

Recombinant mouse IL-2

-

Anti-mouse CD3 antibody

-

Anti-mouse CD28 antibody

-

This compound (dissolved in DMSO)

-

24-well tissue culture plates

Procedure:

-

Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.

-

Isolate naive CD4+ T cells from the spleens of mice.

-

Wash the coated plate with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 1 x 10⁶ cells/mL in the prepared plate.

-

To induce Th2 differentiation, add recombinant mouse IL-4 and IL-2 to the culture medium.

-

For the inhibitor-treated group, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator.[1]

-

After incubation, harvest the cells and analyze for Th2-specific markers, such as the production of IL-4, IL-5, and IL-13 by ELISA or intracellular cytokine staining followed by flow cytometry.

STAT6 Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on STAT6 transcriptional activity.

Materials:

-

A cell line stably transfected with a STAT6-responsive luciferase reporter construct (e.g., HepG2 cells transduced with a STAT6 luciferase reporter lentivirus).[7]

-

Cell culture medium (e.g., MEM with 10% FBS).[7]

-

Recombinant human IL-4.[7]

-

This compound (dissolved in DMSO).

-

96-well white, clear-bottom microplates.

-

Luciferase assay reagent.

Procedure:

-

Seed the STAT6 reporter cell line in a 96-well plate at an appropriate density.[7]

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[9] Include a vehicle control.

-

Stimulate the cells with a predetermined optimal concentration of IL-4 to activate the STAT6 pathway.[7]

-

Incubate for a period sufficient to induce luciferase expression (e.g., 5-6 hours).[7]

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.

Western Blot for STAT6 Phosphorylation

This protocol details the detection of phosphorylated STAT6 in cell lysates.

Materials:

-

Human bronchial smooth muscle cells (hBSMCs) or other relevant cell type.[1]

-

Cell culture medium.

-

Recombinant human IL-13.[1]

-

This compound (dissolved in DMSO).

-

Lysis buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture hBSMCs to 80-90% confluency.

-

Serum-starve the cells for 24 hours.[9]

-

Pre-treat the cells with this compound or vehicle for 30 minutes.[9]

-

Stimulate the cells with IL-13 (e.g., 100 ng/mL) for a short period (e.g., 15-60 minutes) to induce STAT6 phosphorylation.[1][7]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal loading, strip the membrane and re-probe with an anti-total-STAT6 antibody.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits STAT6 phosphorylation, blocking Th2 differentiation.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro testing of this compound's inhibitory effects.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's therapeutic effects.

Conclusion

This compound is a highly potent and selective inhibitor of STAT6, demonstrating significant promise as a therapeutic agent for Th2-mediated diseases such as allergic asthma. Its mechanism of action is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other STAT6 inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. oatext.com [oatext.com]

- 9. selleckchem.com [selleckchem.com]

AS1517499: A Technical Guide to its Inhibition of IL-4 and IL-13 Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are pleiotropic cytokines central to the development of Type 2 immune responses, which underpin numerous allergic and inflammatory conditions. Both cytokines exert their effects through a shared signaling pathway that critically relies on the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). AS1517499 is a potent and selective small molecule inhibitor that targets the activation of STAT6. By preventing the phosphorylation of STAT6, this compound effectively blocks the downstream signaling cascades initiated by both IL-4 and IL-13, making it a valuable tool for researching Type 2 immunity and a potential therapeutic candidate for related diseases. This document provides a detailed overview of the IL-4/IL-13 signaling axis, the mechanism of action of this compound, its quantitative efficacy, and standard protocols for its experimental evaluation.

The Central Role of IL-4 and IL-13 in Type 2 Immunity

IL-4 and IL-13 are hallmark cytokines of T helper 2 (Th2) cells and are also produced by other immune cells, including mast cells and basophils. They are key drivers of allergic inflammation and are implicated in the pathophysiology of diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1] Although they have distinct functions, they share receptor components and signaling pathways, leading to overlapping biological activities.[2]

-

IL-4 is essential for the differentiation of naïve T cells into Th2 cells and for driving immunoglobulin (Ig) class switching in B cells to produce IgE, a key mediator of allergic reactions.[3][4]

-

IL-13 is a major effector cytokine that acts on non-hematopoietic cells, such as epithelial and smooth muscle cells, to induce physiological changes associated with allergic disease, including airway hyperresponsiveness and mucus production.[5]

The convergence of their signaling on STAT6 makes this transcription factor a critical node in the Type 2 inflammatory response.[2][6]

The IL-4 and IL-13 Signaling Cascade via STAT6

The biological activities of IL-4 and IL-13 are initiated by their binding to specific cell surface receptor complexes. This interaction triggers a conformational change that activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate key tyrosine residues on the receptor's cytoplasmic tails.[2][7]

-

Receptor Complexes :

-

Type I Receptor : Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). It binds exclusively to IL-4 and is primarily expressed on hematopoietic cells.

-

Type II Receptor : A heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor can be activated by both IL-4 and IL-13 and is widely expressed on both hematopoietic and non-hematopoietic cells.[2][8]

-

-

STAT6 Activation : The phosphorylated receptor chains serve as docking sites for the STAT6 protein. Once recruited, STAT6 is phosphorylated by the activated JAKs (primarily JAK1, JAK3, and Tyk2) at a specific tyrosine residue (Tyr641).[9][10] This phosphorylation event causes STAT6 to form homodimers, which then translocate from the cytoplasm to the nucleus. Inside the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[7][8] This process is fundamental to nearly all the biological responses mediated by IL-4 and IL-13.[3][4]

Caption: IL-4 and IL-13 Signaling Pathways Converging on STAT6 Activation.

This compound: A Selective Inhibitor of STAT6 Activation

This compound is a cell-permeable pyrimidine-5-carboxamide derivative identified as a potent and selective inhibitor of STAT6.[11][12] Its primary mechanism of action is the prevention of IL-4 and IL-13-induced tyrosine phosphorylation of STAT6.[5][11][13] By blocking this initial and critical activation step, this compound effectively abrogates all subsequent downstream events, including STAT6 dimerization, nuclear translocation, and target gene transcription. Studies have shown that this compound almost completely blocks IL-13-induced STAT6 phosphorylation in human bronchial smooth muscle cells (hBSMCs) at a concentration of 100 nM.[5][11]

Caption: Mechanism of Action for this compound as a STAT6 Phosphorylation Inhibitor.

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The data highlight its high potency and selectivity for the STAT6 pathway.

| Assay Type | System / Cell Type | Parameter | Value | Reference(s) |

| STAT6 Inhibition | Cell-free STAT6 reporter assay | IC₅₀ | 21 nM | [11][12][13][14][15] |

| Th2 Differentiation | IL-4-induced mouse spleen T cells | IC₅₀ | 2.3 nM | [11][12][13][15] |

| STAT6 Phosphorylation | IL-13-stimulated hBSMCs | Effective Conc. | 100 nM | [11][15] |

| RhoA Upregulation | IL-13-stimulated hBSMCs | Effective Conc. | 100 nM | [11][13] |

| In Vivo Efficacy | Ovalbumin-challenged BALB/c mice | Dose | 10 mg/kg (i.p.) | [15] |

Experimental Protocols for Assessing STAT6 Inhibition

Evaluating the efficacy of STAT6 inhibitors like this compound typically involves two key types of assays: direct measurement of STAT6 phosphorylation and functional assessment of STAT6-dependent gene transcription.

STAT6 Phosphorylation Assay (Western Blot)

This method directly quantifies the level of phosphorylated STAT6 (p-STAT6) relative to total STAT6 in cell lysates.

-

Cell Culture and Treatment :

-

Plate cells (e.g., hBSMCs, HeLa, or THP-1) and culture until they reach 80-90% confluency.[14]

-

Serum-starve the cells for 12-24 hours, if required for the cell type, to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 30-60 minutes.[14]

-

Stimulate the cells with a pre-determined optimal concentration of IL-4 (e.g., 5-20 ng/mL) or IL-13 (e.g., 100 ng/mL) for 15-60 minutes.[11][16]

-

-

Cell Lysis :

-

Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Western Blotting :

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

STAT6 Reporter Gene Assay (Luciferase)

This functional assay measures the ability of activated STAT6 to drive the transcription of a reporter gene (e.g., firefly luciferase).

-

Cell Line Preparation :

-

Assay Protocol :

-

Seed the STAT6 reporter cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[17][18]

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with IL-4 or IL-13. Include unstimulated and stimulated control wells.

-

Incubate for 6-16 hours to allow for reporter gene expression.[20]

-

Equilibrate the plate to room temperature.

-

Add a "one-step" luciferase assay reagent that lyses the cells and provides the substrate.[18]

-

Incubate for 10-20 minutes with gentle shaking.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis :

-

Subtract the background luminescence (from cell-free wells).

-

Normalize the signal of inhibitor-treated wells to the stimulated control wells.

-

Plot the normalized luminescence against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Experimental Workflow for a STAT6 Luciferase Reporter Gene Assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of STAT6 activation. By effectively blocking the phosphorylation of STAT6, it serves as a powerful tool to dissect the roles of IL-4 and IL-13 in both in vitro and in vivo models of Type 2 inflammation. The quantitative data consistently demonstrate its low nanomolar potency. The detailed protocols provided herein offer a standardized framework for researchers to investigate the effects of this compound and other potential modulators of this critical signaling pathway, aiding in the discovery and development of novel therapeutics for allergic and inflammatory diseases.

References

- 1. The IL-4/IL-13/Stat6 signalling pathway promotes luminal mammary epithelial cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential role of Stat6 in IL-4 signalling | Semantic Scholar [semanticscholar.org]

- 5. atsjournals.org [atsjournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. amsbio.com [amsbio.com]

- 8. IL-13/STAT6 signaling plays a critical role in the epithelial-mesenchymal transition of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | STAT1,STAT3,STAT6 bind IL13:IL13R type II [reactome.org]

- 10. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 11. atsjournals.org [atsjournals.org]

- 12. AS 1517499 | STATs | Tocris Bioscience [tocris.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. revvity.com [revvity.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. mybiosource.com [mybiosource.com]

Methodological & Application

Application Notes and Protocols for AS1517499 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

AS1517499 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are cytokines critically involved in T helper 2 (Th2) cell differentiation and the pathogenesis of allergic inflammation and various cancers.[1][3][4] this compound exerts its inhibitory effect by preventing the phosphorylation of STAT6, thereby blocking its activation and subsequent translocation to the nucleus to regulate gene expression.[5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study the IL-4/STAT6 signaling pathway and its role in cellular processes such as proliferation, differentiation, and inflammation.

Mechanism of Action

This compound is a derivative of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide and functions as a competitive inhibitor of STAT6 phosphorylation.[1] The IL-4 and IL-13 signaling cascade begins with the binding of these cytokines to their respective receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT6. STAT6 is subsequently recruited and phosphorylated by the JAKs. Phosphorylated STAT6 (p-STAT6) dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, initiating their transcription. This compound specifically interferes with the phosphorylation of STAT6, thus inhibiting all downstream events.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell-Free/Cell-Based | Description |

| IC50 (STAT6 Inhibition) | 21 nM | Cell-free assay | 50% inhibitory concentration for STAT6.[6][7] |

| IC50 (IL-4-induced Th2 differentiation) | 2.3 nM | Cell-based assay (mouse spleen T cells) | 50% inhibitory concentration for IL-4-induced differentiation of T helper 2 cells.[5][7][8] |

| IC50 (Keloid fibroblast proliferation) | 1055-1958 nM | Cell-based assay | 50% inhibitory concentration for the proliferation of keloid fibroblasts. |

| IC50 (Normal skin fibroblast proliferation) | 3688-4130 nM | Cell-based assay | 50% inhibitory concentration for the proliferation of normal skin tissue fibroblasts. |

Table 2: Recommended In Vitro Working Concentrations of this compound

| Cell Line | Application | Concentration | Incubation Time | Notes |

| Human Bronchial Smooth Muscle Cells (hBSMCs) | Inhibition of IL-13-induced STAT6 phosphorylation and RhoA up-regulation | 100 nM | 30 minutes pre-incubation | --- |

| Primary Prostate Cancer (PCa) cells | Decrease of clonogenic potential | 300 nM | Not specified | Prevents IL-4-activated STAT6-mediated increase in clonogenic potential.[6] |

| Glioma cells (H4 and A172) | Inhibition of cell invasion | 100, 200, or 300 nM | 24 hours | Dose-dependent reduction in invasive capacity.[9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, migration, and tube formation | 0.5, 1, or 5 µM | 24 hours | --- |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific conditions should be optimized for each cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile, tissue culture-treated plates or flasks

Procedure:

-

Cell Seeding: Culture cells in the appropriate complete medium until they reach the desired confluency (typically 70-80%).

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared. Store at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).

-

Cell Treatment:

-

For pre-treatment protocols, remove the existing medium from the cells and add the medium containing the desired concentration of this compound. Incubate for the specified pre-treatment time (e.g., 30 minutes).

-

Following pre-treatment, add the stimulating agent (e.g., IL-4 or IL-13) directly to the medium.

-

For co-treatment, add the medium containing both this compound and the stimulating agent simultaneously.

-

-

Incubation: Incubate the cells for the desired duration of the experiment.

-

Downstream Analysis: After incubation, harvest the cells for downstream analysis such as Western blotting, quantitative PCR, or cell viability assays.

Protocol 2: Western Blot for Phosphorylated STAT6 (p-STAT6)

This protocol describes how to detect the inhibition of STAT6 phosphorylation by this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT6 (Tyr641) and anti-total STAT6

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-STAT6 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6 or a housekeeping protein like β-actin.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

This protocol can be used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells seeded in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.

Mandatory Visualization

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro studies using this compound.

References

- 1. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AS 1517499 | STATs | Tocris Bioscience [tocris.com]

- 3. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. atsjournals.org [atsjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: AS1517499 for Mouse Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1517499 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). In the context of asthma, the interleukins IL-4 and IL-13, key cytokines in the Type 2 inflammatory response, activate STAT6. This activation leads to the transcription of genes responsible for many of the pathological hallmarks of asthma, including airway hyperresponsiveness, mucus production, and eosinophilic inflammation. By inhibiting the phosphorylation and subsequent activation of STAT6, this compound offers a targeted therapeutic approach to mitigate the downstream effects of the IL-4/IL-13 signaling axis. These application notes provide detailed protocols and expected outcomes for the use of this compound in preclinical mouse models of asthma.

Mechanism of Action: The STAT6 Signaling Pathway

The binding of IL-4 and IL-13 to their respective receptors initiates a signaling cascade that results in the phosphorylation of STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving their transcription. This compound effectively blocks this pathway by preventing the initial phosphorylation of STAT6.

Experimental Protocols

The most common preclinical model for evaluating the efficacy of anti-asthmatic compounds is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. This model recapitulates key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased IgE levels.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol is a standard method for inducing an asthmatic phenotype in mice.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline

-

This compound

-

Vehicle for this compound (e.g., 20% DMSO in saline)

-

Nebulizer and exposure chamber

Procedure:

-

Sensitization:

-

On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.

-

-

Challenge:

-

From Day 21 to Day 27, expose the mice to an aerosol of 1% OVA in saline for 30 minutes daily in a nebulization chamber.

-

-

Treatment:

-

Endpoint Analysis:

-

24 to 72 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and collection of blood for IgE measurement.

-

II. Measurement of Airway Hyperresponsiveness (AHR)

AHR to a bronchoconstrictor like methacholine is a cardinal feature of asthma.

Procedure:

-

Anesthetize the mouse and tracheostomize.

-

Mechanically ventilate the mouse.

-

Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Measure lung resistance (RI) or enhanced pause (Penh) after each dose.

III. Bronchoalveolar Lavage (BAL) Fluid Analysis

BALF is analyzed to quantify the inflammatory response in the airways.

Procedure:

-

Euthanize the mouse and cannulate the trachea.

-

Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).

-

Collect the BALF and centrifuge to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count.

-

Prepare cytospin slides and stain (e.g., with Wright-Giemsa) for differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from studies using this compound in an OVA-induced mouse model of asthma.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) |

| Vehicle Control | 0.5 - 1.5 | 0.0 - 0.1 | 0.1 - 0.5 | 0.0 - 0.1 | 4.0 - 6.0 |

| OVA + Vehicle | 8.0 - 12.0 | 4.0 - 7.0 | 1.0 - 2.0 | 0.5 - 1.5 | 3.0 - 5.0 |

| OVA + this compound (10 mg/kg) | 3.0 - 5.0 | 1.0 - 2.5 | 0.5 - 1.0* | 0.2 - 0.8 | 3.5 - 5.5 |

*Indicates a statistically significant reduction compared to the OVA + Vehicle group.

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | Peak Resistance at 50 mg/mL Methacholine (cmH₂O·s/mL) |

| Vehicle Control | 0.2 - 0.4 | 0.8 - 1.2 |

| OVA + Vehicle | 0.3 - 0.5 | 2.5 - 4.0 |

| OVA + this compound (10 mg/kg) | 0.2 - 0.4 | 1.0 - 1.8* |

*Indicates a statistically significant reduction in peak resistance compared to the OVA + Vehicle group.

Table 3: Effect of this compound on Th2 Cytokines and IgE Levels

| Treatment Group | IL-4 (pg/mL in BALF) | IL-5 (pg/mL in BALF) | IL-13 (pg/mL in BALF) | Total IgE (ng/mL in Serum) |

| Vehicle Control | < 20 | < 15 | < 25 | < 200 |

| OVA + Vehicle | 80 - 150 | 100 - 200 | 200 - 400 | 2000 - 4000 |

| OVA + this compound (10 mg/kg) | 30 - 60 | 40 - 80 | 80 - 150 | 800 - 1500 |

*Indicates a statistically significant reduction compared to the OVA + Vehicle group.

Conclusion

This compound is a valuable tool for investigating the role of the STAT6 signaling pathway in the pathogenesis of asthma. In preclinical mouse models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in reducing key features of the asthmatic phenotype, including airway inflammation, hyperresponsiveness, and Th2 cytokine production. The protocols and expected outcomes provided in these application notes serve as a guide for researchers and drug development professionals in designing and interpreting studies utilizing this potent STAT6 inhibitor.

References

Dissolution of AS1517499 for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of AS1517499, a potent STAT6 inhibitor, intended for in vivo experimental studies. Adherence to these guidelines is crucial for ensuring the accurate and effective delivery of this compound in animal models.

Introduction to this compound

This compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] This pathway is implicated in various physiological and pathological processes, including the differentiation of T helper 2 (Th2) cells, allergic reactions, and certain types of cancer.[1][2][3][4] As a STAT6 inhibitor, this compound has been utilized in preclinical research to investigate its therapeutic potential in conditions such as allergic asthma and cancer.[5][6] The compound has a molecular weight of 397.86 g/mol .[5]

Solubility and Formulation Data